molecular formula C18H16N2O3 B4521574 3-(2,3-dihydro-1H-indole-1-carbonyl)-1,2,5,6,7,8-hexahydroquinoline-2,5-dione

3-(2,3-dihydro-1H-indole-1-carbonyl)-1,2,5,6,7,8-hexahydroquinoline-2,5-dione

Cat. No.: B4521574
M. Wt: 308.3 g/mol
InChI Key: SBNAFHPAKUAKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dihydro-1H-indole-1-carbonyl)-1,2,5,6,7,8-hexahydroquinoline-2,5-dione is a complex organic compound that features both indole and quinoline moieties

Scientific Research Applications

3-(2,3-dihydro-1H-indole-1-carbonyl)-1,2,5,6,7,8-hexahydroquinoline-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-indole-1-carbonyl)-1,2,5,6,7,8-hexahydroquinoline-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 2,3-dihydro-1H-indole-1-carbonyl chloride with a suitable quinoline derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to obtain the desired product in large quantities .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-indole-1-carbonyl)-1,2,5,6,7,8-hexahydroquinoline-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce dihydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-indole-1-carbonyl)-1,2,5,6,7,8-hexahydroquinoline-2,5-dione involves its interaction with specific molecular targets and pathways. The indole and quinoline moieties allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dihydro-1H-indole-1-carbonyl chloride
  • 1,2,5,6,7,8-hexahydroquinoline-2,5-dione
  • Indole-3-carboxaldehyde
  • Quinoline-2-carboxylic acid

Uniqueness

3-(2,3-dihydro-1H-indole-1-carbonyl)-1,2,5,6,7,8-hexahydroquinoline-2,5-dione is unique due to its combined indole and quinoline structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(2,3-dihydroindole-1-carbonyl)-1,6,7,8-tetrahydroquinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-16-7-3-5-14-12(16)10-13(17(22)19-14)18(23)20-9-8-11-4-1-2-6-15(11)20/h1-2,4,6,10H,3,5,7-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNAFHPAKUAKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C(=O)N2)C(=O)N3CCC4=CC=CC=C43)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-dihydro-1H-indole-1-carbonyl)-1,2,5,6,7,8-hexahydroquinoline-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-(2,3-dihydro-1H-indole-1-carbonyl)-1,2,5,6,7,8-hexahydroquinoline-2,5-dione
Reactant of Route 3
3-(2,3-dihydro-1H-indole-1-carbonyl)-1,2,5,6,7,8-hexahydroquinoline-2,5-dione
Reactant of Route 4
3-(2,3-dihydro-1H-indole-1-carbonyl)-1,2,5,6,7,8-hexahydroquinoline-2,5-dione
Reactant of Route 5
3-(2,3-dihydro-1H-indole-1-carbonyl)-1,2,5,6,7,8-hexahydroquinoline-2,5-dione
Reactant of Route 6
Reactant of Route 6
3-(2,3-dihydro-1H-indole-1-carbonyl)-1,2,5,6,7,8-hexahydroquinoline-2,5-dione

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